1-(methoxymethyl)-1H-indole

Catalog No.
S3539089
CAS No.
2122799-82-8
M.F
C10H11NO
M. Wt
161.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(methoxymethyl)-1H-indole

CAS Number

2122799-82-8

Product Name

1-(methoxymethyl)-1H-indole

IUPAC Name

1-(methoxymethyl)indole

Molecular Formula

C10H11NO

Molecular Weight

161.2 g/mol

InChI

InChI=1S/C10H11NO/c1-12-8-11-7-6-9-4-2-3-5-10(9)11/h2-7H,8H2,1H3

InChI Key

DIDZHWPGXZYJJH-UHFFFAOYSA-N

SMILES

COCN1C=CC2=CC=CC=C21

Canonical SMILES

COCN1C=CC2=CC=CC=C21

Limitations of Current Information:

Future Research Directions:

Given the presence of the indole ring and the readily modifiable methoxymethyl group, MMI has potential for further exploration in various scientific research fields. Here are some possible future directions:

  • Development of novel synthetic routes for complex indole-based molecules.
  • Investigation of MMI's biological activity and potential for drug discovery.
  • Exploration of MMI's properties for applications in materials science or organic electronics.

Please note

  • Organic Chemistry Portal: - This is a general reference for organic chemistry principles and functional groups, which can provide context for understanding the potential uses of MMI as a precursor molecule.
  • Protecting Groups in Organic Synthesis: " by Theodore W. Greene and Peter G. M. Wuts is a standard reference book in organic chemistry that details the concept and applications of protecting groups.

1-(Methoxymethyl)-1H-indole is a derivative of indole, characterized by the presence of a methoxymethyl group attached to the nitrogen atom of the indole structure. This compound, with the chemical formula C10H11NO, features a bicyclic structure that includes a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The methoxymethyl group enhances the compound's solubility and reactivity, making it an interesting target for various chemical and biological applications.

Due to its electrophilic and nucleophilic characteristics. Notably, it can undergo electrophilic substitution at various positions on the indole ring, particularly at the C2 and C7 positions. The presence of the methoxymethyl group influences these reactions by modulating electron density on the indole ring, which can lead to unique substitution patterns compared to unsubstituted indoles .

Key Reactions:

  • Electrophilic Substitution: The methoxy group activates the indole ring, facilitating reactions such as nitration, halogenation, and acylation.
  • Cross-Coupling Reactions: It can also participate in coupling reactions with other indoles or electrophiles under Lewis acid catalysis, forming more complex bisindole structures .

The biological activity of 1-(methoxymethyl)-1H-indole has been explored in various studies, indicating potential pharmacological properties. Compounds with similar structures have shown significant biological activities, including:

  • Antimicrobial Activity: Some derivatives exhibit inhibitory effects against bacteria and fungi.
  • Anticancer Properties: Indole derivatives are often investigated for their ability to induce apoptosis in cancer cells.
  • Neuroprotective Effects: Certain studies suggest that indole derivatives may protect neuronal cells from oxidative stress .

Several synthetic routes exist for producing 1-(methoxymethyl)-1H-indole. Common methods include:

  • Methylation of Indoles: Indoles can be methylated using dimethyl sulfate or methyl iodide in the presence of a base to introduce the methoxymethyl group.
  • Refluxing Conditions: Synthesis often involves refluxing indoles with methanol and formaldehyde in acidic conditions to achieve desired substitutions .
  • Catalytic Methods: Recent advancements include catalytic methods utilizing Lewis acids to facilitate cross-coupling reactions with N-methoxyindoles .

1-(Methoxymethyl)-1H-indole has several applications across different fields:

  • Pharmaceuticals: Its derivatives are being explored for drug development due to their potential therapeutic effects.
  • Material Science: Indole derivatives are used in organic electronics and as dyes due to their unique electronic properties.
  • Agricultural Chemistry: Some compounds derived from indoles show promise as agrochemicals with fungicidal properties .

Interaction studies involving 1-(methoxymethyl)-1H-indole typically focus on its binding affinity with various biological targets. For instance:

  • Protein-Ligand Interactions: Investigations into how this compound interacts with specific proteins can shed light on its mechanism of action in biological systems.
  • Enzyme Inhibition Assays: Studies have shown that certain indole derivatives can inhibit enzymes involved in metabolic pathways, indicating potential therapeutic uses .

Several compounds share structural similarities with 1-(methoxymethyl)-1H-indole. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
5-MethoxyindoleMethoxy group at C5 positionEnhanced solubility and reactivity
6-MethoxyindoleMethoxy group at C6 positionDifferent electrophilic substitution patterns
3-MethoxyindoleMethoxy group at C3 positionVarying biological activities compared to others
N-MethoxyindoleMethoxy group on nitrogenPotential for N-alkylation reactions
4-MethoxyindoleMethoxy group at C4 positionDistinct reactivity in electrophilic substitution

The unique positioning of the methoxymethyl group in 1-(methoxymethyl)-1H-indole influences its reactivity and biological activity compared to these similar compounds.

XLogP3

2.6

Dates

Last modified: 07-26-2023

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